molecular formula C6H8ClN3O2 B13080994 5-Amino-6-chloro-1,3-dimethylpyrimidine-2,4(1h,3h)-dione CAS No. 1128-14-9

5-Amino-6-chloro-1,3-dimethylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B13080994
CAS No.: 1128-14-9
M. Wt: 189.60 g/mol
InChI Key: MIRRVPSJMQEWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-AMINO-6-CHLORO-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a heterocyclic compound belonging to the pyrimidine family This compound is characterized by the presence of an amino group at the 5th position, a chlorine atom at the 6th position, and two methyl groups at the 1st and 3rd positions of the tetrahydropyrimidine ring The compound also contains two keto groups at the 2nd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-6-CHLORO-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dimethylurea with 2-chloroacetyl chloride in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction typically requires refluxing in an organic solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-6-CHLORO-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.

    Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation Products: N-oxides with enhanced biological activity.

    Reduction Products: Dihydropyrimidine derivatives with potential pharmacological properties.

Scientific Research Applications

5-AMINO-6-CHLORO-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of antiviral, anticancer, and antimicrobial agents.

    Organic Synthesis: The compound is used as a building block for the synthesis of complex heterocyclic structures.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-AMINO-6-CHLORO-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The compound’s structure allows it to fit into binding pockets of target proteins, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    5-AMINO-6-CHLORO-1,3-DIMETHYLURACIL: Similar structure but lacks the tetrahydropyrimidine ring.

    6-CHLORO-1,3-DIMETHYL-5-NITROURACIL: Contains a nitro group instead of an amino group.

    5-AMINO-1,3-DIMETHYL-6-METHYLTHIOURACIL: Has a methylthio group instead of a chlorine atom.

Uniqueness

5-AMINO-6-CHLORO-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its specific substitution pattern and the presence of both amino and chlorine groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1128-14-9

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.60 g/mol

IUPAC Name

5-amino-6-chloro-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C6H8ClN3O2/c1-9-4(7)3(8)5(11)10(2)6(9)12/h8H2,1-2H3

InChI Key

MIRRVPSJMQEWTE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.